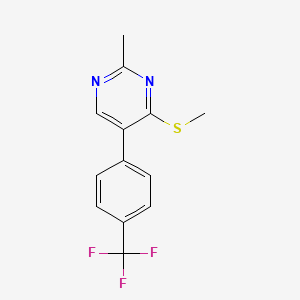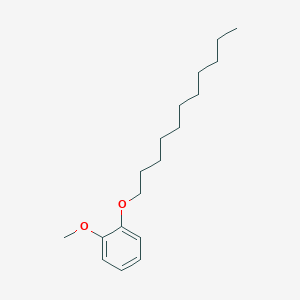
1-Methoxy-2-(undecyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-2-(undecyloxy)benzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with a methoxy group at the first position and an undecyloxy group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxy-2-(undecyloxy)benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the reaction of 1-methoxy-2-hydroxybenzene with an undecyl halide in the presence of a base, such as sodium hydroxide, to form the desired ether linkage .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-2-(undecyloxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Nitro, sulfo, and halo derivatives of the benzene ring.
Scientific Research Applications
1-Methoxy-2-(undecyloxy)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-methoxy-2-(undecyloxy)benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The methoxy and undecyloxy groups activate the benzene ring towards electrophilic attack, facilitating substitution reactions.
Electron Donation: The methoxy group donates electron density to the benzene ring through resonance, enhancing its nucleophilicity and reactivity towards electrophiles.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-2-methylbenzene: Similar structure but with a methyl group instead of an undecyloxy group.
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar structure but with a prop-2-yn-1-yloxy group instead of an undecyloxy group.
Uniqueness
1-Methoxy-2-(undecyloxy)benzene is unique due to the presence of the long undecyloxy chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs.
Properties
CAS No. |
921938-30-9 |
|---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-methoxy-2-undecoxybenzene |
InChI |
InChI=1S/C18H30O2/c1-3-4-5-6-7-8-9-10-13-16-20-18-15-12-11-14-17(18)19-2/h11-12,14-15H,3-10,13,16H2,1-2H3 |
InChI Key |
OTULPEITZXOVCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


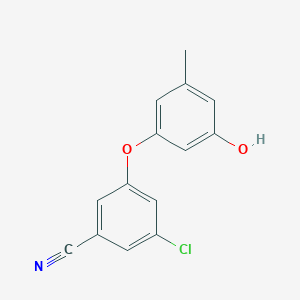
![Methyl 2-chloro-6-[2-hydroxyethyl(methyl)amino]pyridine-4-carboxylate](/img/structure/B12629014.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-butylurea](/img/structure/B12629017.png)
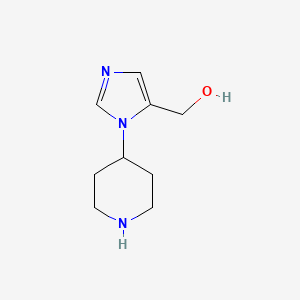
![2-methoxy-4-[(E)-{2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B12629044.png)

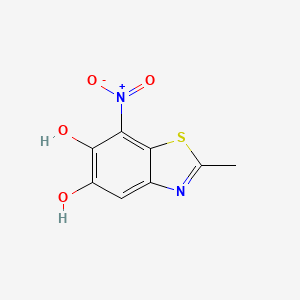
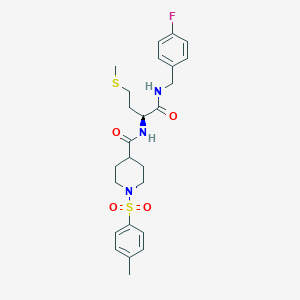
![2,2'-Sulfanediylbis[1-(4-fluorophenyl)ethan-1-ol]](/img/structure/B12629096.png)

![3-{[([1,1'-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxypropanamide](/img/structure/B12629101.png)
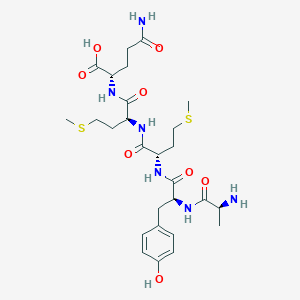
![3-Iodo-N-[2-(1-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B12629104.png)
